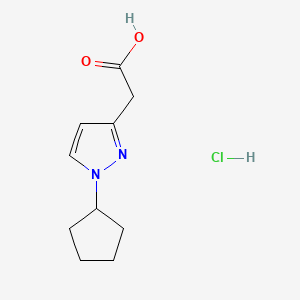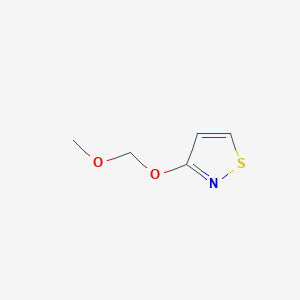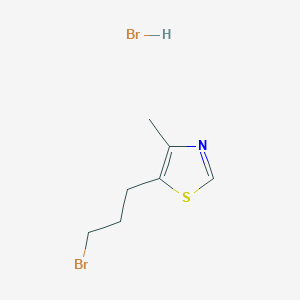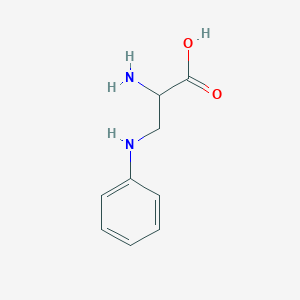
3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride is a chemical compound with the molecular formula C6H8ClF6N and a molecular weight of 243.58 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a cyclobutanamine ring, making it a unique and interesting molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride typically involves the reaction of cyclobutanone with trifluoromethylating agents under controlled conditionsSpecific details on the reaction conditions and reagents used can vary, but common methods include the use of strong bases and solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
類似化合物との比較
Similar Compounds
3,3-Difluorocyclobutanamine hydrochloride: Similar in structure but with difluoromethyl groups instead of trifluoromethyl groups.
3,5-Bis(trifluoromethyl)benzylamine: Contains trifluoromethyl groups attached to a benzylamine ring.
Uniqueness
3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride is unique due to the presence of two trifluoromethyl groups on a cyclobutanamine ring, which imparts distinct chemical and physical properties. This makes it particularly valuable for specific applications in research and industry .
特性
分子式 |
C6H8ClF6N |
|---|---|
分子量 |
243.58 g/mol |
IUPAC名 |
3,3-bis(trifluoromethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H7F6N.ClH/c7-5(8,9)4(6(10,11)12)1-3(13)2-4;/h3H,1-2,13H2;1H |
InChIキー |
ZATXSLNOMKJZRJ-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C(F)(F)F)C(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine](/img/structure/B13506701.png)
![2-N-Boc-6-chlorothiazolo[4,5-C]pyridin-2-amine](/img/structure/B13506707.png)
![Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate](/img/structure/B13506713.png)

![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B13506721.png)
![[2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B13506727.png)


